molecular formula C23H15Cl2N3O2 B008889 4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide CAS No. 6041-94-7

4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

Cat. No.: B008889
CAS No.: 6041-94-7
M. Wt: 436.3 g/mol
InChI Key: VCYBIENCKPXWDZ-HFTWOUSFSA-N
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Description

C.I. Pigment Red 2 is a synthetic organic pigment known for its vibrant red color. It is widely used in various applications, including inks, paints, plastics, and textiles. This pigment is part of the azo pigment family, which is characterized by the presence of an azo group (-N=N-) that links two aromatic rings. The chemical structure of C.I. Pigment Red 2 is 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide .

Mechanism of Action

Target of Action

The primary target of the compound, also known as C.I. It is widely used as a pigment in various applications, suggesting that its primary role is to interact with light to produce a specific color .

Mode of Action

The compound’s mode of action is primarily physical rather than biochemical. As a pigment, it absorbs certain wavelengths of light and reflects others. The reflected light is what we perceive as the compound’s color .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of C.I. It is generally intended to remain stable and retain its color in various environments .

Result of Action

The primary result of the compound’s action is the production of a specific color. When used in various products, such as paints, inks, or cosmetics, it imparts a red color .

Action Environment

The compound is noted for its good lightfastness, and resistance to water, acids, and alkalis The exact influence of these and other environmental factors on the compound’s efficacy and stability may depend on the specific formulation and use case .

Preparation Methods

C.I. Pigment Red 2 is synthesized through a diazotization reaction followed by coupling. The process begins with the diazotization of 2,5-dichloroaniline, which is then coupled with 3-hydroxy-N-phenyl-2-naphthamide. The reaction conditions typically involve acidic media and controlled temperatures to ensure the formation of the desired pigment . Industrial production methods often involve large-scale batch processes to produce the pigment in powder form, which is then processed to achieve the desired particle size and distribution .

Chemical Reactions Analysis

C.I. Pigment Red 2 undergoes various chemical reactions, including:

Scientific Research Applications

C.I. Pigment Red 2 has a wide range of scientific research applications:

Comparison with Similar Compounds

C.I. Pigment Red 2 is often compared with other azo pigments, such as C.I. Pigment Red 112 and C.I. Pigment Red 146. While all these pigments share the azo group, they differ in their specific chemical structures and properties:

Properties

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H15Cl2N3O2/c24-15-10-11-19(25)20(13-15)27-28-21-17-9-5-4-6-14(17)12-18(22(21)29)23(30)26-16-7-2-1-3-8-16/h1-13,29H,(H,26,30)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HXJSTOXKASOAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O2
Record name PIGMENT RED 2
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DSSTOX Substance ID

DTXSID3025914
Record name Pigment Red 2
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Molecular Weight

436.3 g/mol
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Physical Description

Yellowish red solid with a tint of pink or dark red powder. (NTP, 1992), Dry Powder; Dry Powder, Other Solid
Record name PIGMENT RED 2
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Record name 2-Naphthalenecarboxamide, 4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenyl-
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

6041-94-7
Record name PIGMENT RED 2
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Record name 2-Naphthalenecarboxamide, 4-[2-(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenyl-
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Record name 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
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Melting Point

590 to 592 °F (NTP, 1992)
Record name PIGMENT RED 2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of C.I. Pigment Red 2 and what is its crystal structure?

A1: C.I. Pigment Red 2, chemically known as 1′-(2,5-dichlorophenyl)azo-2′-hydroxy-3′-phenylamidonaphthalene, likely exists in the hydrazone tautomer form. [, ] X-ray diffraction studies revealed that it crystallizes in the monoclinic system with the space group P2i/c. [, ] The unit cell contains four molecules and exhibits specific cell parameters (a = 10.309 Å, b = 9.051 Å, c = 21.991 Å, β = 104.33°). [, ] The molecule exhibits a generally planar structure due to intramolecular hydrogen bonding and steric hindrance. [] The molecules arrange themselves in columns with alternating antiparallel orientations, held together by van der Waals forces. []

Q2: What are the challenges associated with indexing the powder diffraction pattern of C.I. Pigment Red 2?

A2: Indexing the powder diffraction pattern of C.I. Pigment Red 2 presents challenges due to multiple indexing possibilities. [] To overcome this, comparing the powder pattern with single-crystal intensities helps reduce ambiguity and allows for a more accurate indexing. []

Q3: Are there any available resources to aid in the structural analysis of C.I. Pigment Red 2?

A3: Yes, preliminary single-crystal data and powder patterns for C.I. Pigment Red 2 are available. [] These resources can be valuable for researchers performing structural analysis and characterization of this compound.

  1. The crystal structure of C.I. Pigment Red 2, 1'-(2,5-dichlorophenyl)azo-2'hydroxy-3'-phenylamidonaphthalene.
  2. Crystal data for C.I. Pigment Red 2:1'‐(2,5‐dichlorophenyl)azo‐2'‐hydroxy‐3'‐phenylamidonaphthalene.
  3. The crystal structure of C.I. Pigment Red 2, 1′-(2,5- dichlorophenyl)azo-2′-hydroxy-3′-phenylamidonaphthalene.

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